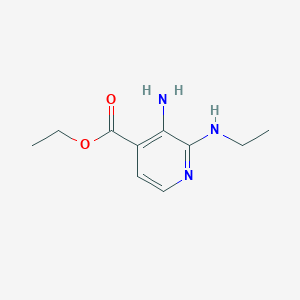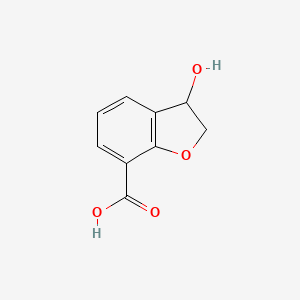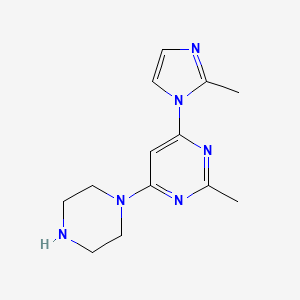
Benzenesulfonyl fluoride, 4-((3-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)-1-oxopropyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and multiple amine groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Propanamido Linker: This step involves the reaction of the phenyl group with a propanamide derivative.
Introduction of the Sulfonyl Fluoride Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions could target the triazine ring or the sulfonyl fluoride group.
Substitution: The sulfonyl fluoride group is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution could produce sulfonamides.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with sulfonyl fluoride groups are often used as catalysts in organic synthesis.
Material Science: The unique structure of the compound may make it useful in the development of new materials.
Biology and Medicine
Enzyme Inhibition: Sulfonyl fluoride groups are known to inhibit serine proteases, making the compound a potential candidate for drug development.
Diagnostic Tools: The compound could be used in the development of diagnostic assays for detecting specific enzymes.
Industry
Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride would depend on its specific interactions with molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to inhibition. The triazine ring and amine groups may also interact with other molecular targets, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide
- 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenylsulfonyl chloride
Uniqueness
The presence of the sulfonyl fluoride group in 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride makes it particularly reactive and useful in various applications, distinguishing it from similar compounds that may lack this functional group.
Propriétés
Numéro CAS |
15422-13-6 |
|---|---|
Formule moléculaire |
C20H23FN6O3S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H23FN6O3S/c1-20(2)26-18(22)25-19(23)27(20)15-8-3-13(4-9-15)5-12-17(28)24-14-6-10-16(11-7-14)31(21,29)30/h3-4,6-11H,5,12H2,1-2H3,(H,24,28)(H4,22,23,25,26) |
Clé InChI |
IQHXPLJJDASOCX-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
![2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)
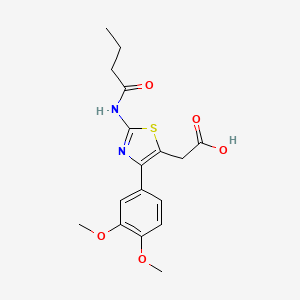
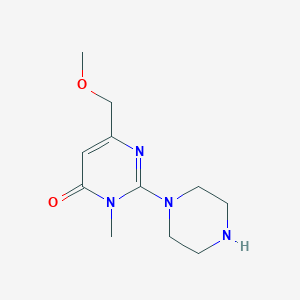
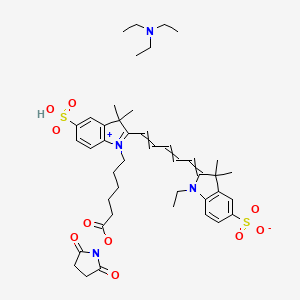
![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
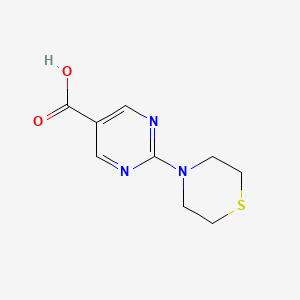
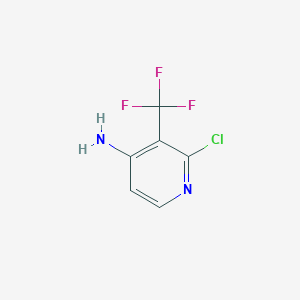
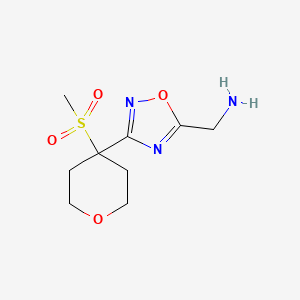
![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
